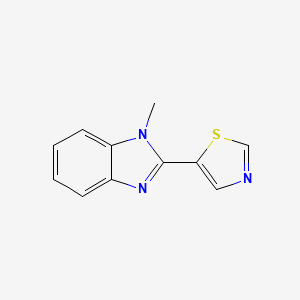
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylaminomethyl group and three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol typically involves the reaction of a pyrimidine derivative with a dimethylaminomethylating agent. One common method is the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylaminomethyl group.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyrimidine ketones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylaminomethyl groups and is used as a catalyst in epoxy resin chemistry.
Dimethylamine: A simpler compound with similar functional groups, used in various industrial applications.
4-Dimethylaminopyridine: Another compound with a dimethylaminomethyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is unique due to the presence of three hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions
Eigenschaften
| 13922-45-7 | |
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
6-[(dimethylamino)methyl]-5-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2)3-4-5(11)6(12)9-7(13)8-4/h11H,3H2,1-2H3,(H2,8,9,12,13) |
InChI-Schlüssel |
VDRAPYOIEOAAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C(=O)NC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


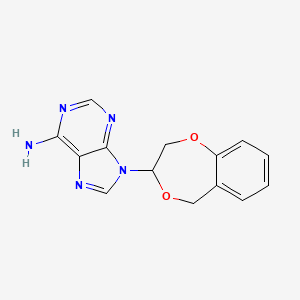
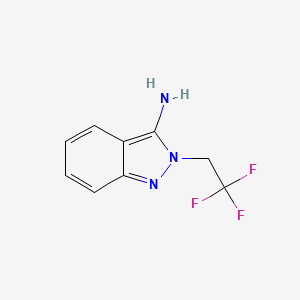
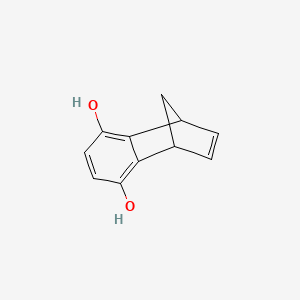

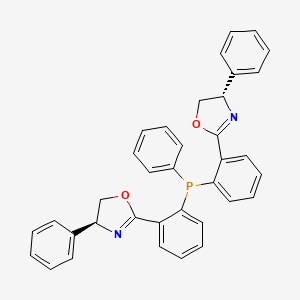
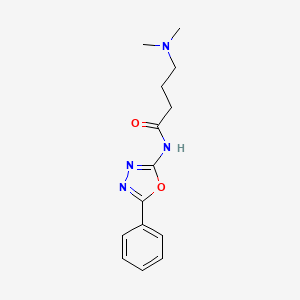
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)


